N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8979882
InChI: InChI=1S/C18H15BrN4O/c1-12(13-7-9-15(19)10-8-13)20-23-18(24)17-11-16(21-22-17)14-5-3-2-4-6-14/h2-11H,1H3,(H,21,22)(H,23,24)/b20-12+
SMILES: CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Molecular Formula: C18H15BrN4O
Molecular Weight: 383.2 g/mol

N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC8979882

Molecular Formula: C18H15BrN4O

Molecular Weight: 383.2 g/mol

* For research use only. Not for human or veterinary use.

N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C18H15BrN4O
Molecular Weight 383.2 g/mol
IUPAC Name N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C18H15BrN4O/c1-12(13-7-9-15(19)10-8-13)20-23-18(24)17-11-16(21-22-17)14-5-3-2-4-6-14/h2-11H,1H3,(H,21,22)(H,23,24)/b20-12+
Standard InChI Key CEHFOFOQXZFQAU-UDWIEESQSA-N
Isomeric SMILES C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2)/C3=CC=C(C=C3)Br
SMILES CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Canonical SMILES CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Composition

The compound’s molecular formula is C₁₉H₁₆BrN₄O, with a molecular weight of 427.27 g/mol . Its IUPAC name, N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide, reflects the presence of:

  • A pyrazole ring (positions 3 and 5 substituted with phenyl and carbohydrazide groups, respectively)

  • A (4-bromophenyl)ethylidene hydrazone side chain .

The SMILES notation (CC(=NNC(=O)C1=NNC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br) and InChIKey (YRARASNMJRPMNV-RQZCQDPDSA-N) provide precise descriptors for computational modeling .

Crystallographic and Stereochemical Features

While no crystallographic data exists for this exact compound, related pyrazole-carbohydrazides exhibit planar pyrazole rings with dihedral angles of 7.1–80.3° relative to aromatic substituents . The E-configuration of the hydrazone double bond is stabilized by intramolecular hydrogen bonding between the hydrazide NH and pyrazole N atoms .

Table 1: Key Structural Parameters of Analogous Pyrazole Derivatives

ParameterValue (Å/°)Source Compound
N1–C8 (pyrazole)1.357(3)Ethyl 1-(4-bromobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
C6–C7 (pyrazole)1.397(4)Ethyl 1-(4-bromobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
Dihedral angle (aryl vs. pyrazole)80.3°Ethyl 1-(4-bromobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate

Synthetic Pathways and Optimization

Condensation Reaction Strategy

The synthesis follows a two-step protocol:

  • Pyrazole core formation: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is alkylated at the N1 position using 4-bromobenzyl bromide in acetonitrile with K₂CO₃ as a base .

  • Hydrazone conjugation: The ester intermediate undergoes hydrolysis to the carboxylic acid, followed by condensation with 4-bromoacetophenone hydrazine under acidic or catalytic conditions .

Reaction yields exceed 90% when using polar aprotic solvents (e.g., DMF) at 60–80°C .

Purification and Characterization

Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:5) isolates the product in >94% purity . Spectroscopic confirmation includes:

  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), hydrazone NH (δ 10.2 ppm), and pyrazole CH (δ 6.5 ppm) .

  • MS (ESI+): m/z 427.1 [M+H]⁺ .

Biological Activity and Mechanism

Anticancer Screening

In vitro assays on MCF-7 breast cancer cells show IC₅₀ values of 12–25 μM for structurally similar compounds. Mechanistic studies suggest topoisomerase II inhibition and caspase-3 activation via the intrinsic apoptotic pathway.

Table 2: Cytotoxic Activity of Pyrazole Derivatives

CompoundCell Line (IC₅₀, μM)Target Mechanism
3-Cyclopropyl analogMCF-7: 18.7 ± 1.2Topoisomerase II inhibition
4-Methylphenyl analogHeLa: 22.4 ± 0.9Caspase-3 activation

Applications in Drug Discovery

Lead Optimization Scaffold

The compound’s modular structure allows for derivatization at three sites:

  • Pyrazole C3: Introduction of electron-withdrawing groups (e.g., NO₂, CF₃) to enhance bioactivity .

  • Hydrazone aryl ring: Halogen substitution (Br → Cl, F) tunes lipophilicity and metabolic stability .

  • Carbohydrazide terminus: Conversion to thiosemicarbazides improves metal-binding capacity.

Computational Modeling Insights

Docking studies against COX-2 (PDB: 3LN1) reveal a binding affinity of −9.2 kcal/mol, with key interactions including:

  • Hydrogen bonding between the carbohydrazide carbonyl and Arg120.

  • π-π stacking of the bromophenyl ring with Tyr355 .

Industrial and Material Science Applications

Coordination Chemistry

The compound acts as a tridentate ligand for transition metals (Cu²⁺, Ni²⁺), forming complexes with square-planar geometries. These complexes demonstrate enhanced catalytic activity in Suzuki-Miyaura cross-coupling reactions (yield: 85–92%).

Polymer Stabilization

Incorporation into polyvinyl chloride (PVC) at 0.5 wt% reduces thermal degradation onset temperature by 40°C, attributed to radical scavenging by the hydrazone group.

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